2-Methyl-1,3,4-oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSIFDIKIXVLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339756 | |
| Record name | 2-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3451-51-2 | |
| Record name | 2-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Methyl 1,3,4 Oxadiazole
Traditional Cyclization Approaches
Traditional methods for constructing the 1,3,4-oxadiazole (B1194373) ring are broadly categorized into two primary strategies: the dehydration of N,N'-diacylhydrazine precursors and the oxidation of N-acylhydrazone intermediates. Both pathways are effective for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, including the 2-methyl derivative. biointerfaceresearch.com
One of the most common and established routes to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. biointerfaceresearch.commdpi.com This process entails the intramolecular cyclization of the diacylhydrazine with the concurrent elimination of a water molecule, typically under the influence of a strong dehydrating agent. otterbein.edunih.gov For the synthesis of 2-methyl-1,3,4-oxadiazole, the corresponding precursor would be N-acetyl-N'-formylhydrazine or a related derivative.
A variety of potent dehydrating agents are employed to effect the cyclization of N,N'-diacylhydrazines. nih.gov The choice of reagent can influence reaction conditions and yields.
Polyphosphoric Acid (PPA): PPA is a widely used reagent for this transformation due to its strong dehydrating and acidic properties. mdpi.comnih.gov
Phosphoryl Chloride (POCl₃): This is one of the most popular reagents for the cyclodehydration of 1,2-diacylhydrazines. mdpi.comnih.govnih.gov It is highly effective and frequently used in the synthesis of various 1,3,4-oxadiazole derivatives. researchgate.net
Thionyl Chloride (SOCl₂): Similar to POCl₃, thionyl chloride is a powerful dehydrating agent used to promote the cyclization reaction. mdpi.comnih.govnih.gov
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can be used as both a catalyst and a dehydrating medium. biointerfaceresearch.commdpi.com
Trifluoromethanesulfonic Anhydride (B1165640) (Tf₂O): This highly reactive anhydride is an effective, albeit aggressive, reagent for promoting cyclodehydration. mdpi.comnih.gov
Phosphorus Pentoxide (P₂O₅): A strong and classic dehydrating agent, P₂O₅ is also utilized in the synthesis of 1,3,4-oxadiazoles from diacylhydrazine precursors. biointerfaceresearch.comnih.gov
Triphenylphosphine (B44618) Derivatives: Reagents such as triphenylphosphine dibromide, formed from triphenylphosphine and bromine, can be used to facilitate the cyclodehydration under milder conditions. otterbein.edu
Table 1: Common Dehydrating Agents for N,N'-diacylhydrazine Cyclization
| Reagent/Catalyst | Chemical Formula | Typical Role | Reference |
|---|---|---|---|
| Polyphosphoric Acid | H(n+2)P(n)O(3n+1) | Dehydrating Agent/Acid Catalyst | mdpi.comnih.gov |
| Phosphoryl Chloride | POCl₃ | Dehydrating Agent | nih.govnih.govresearchgate.net |
| Thionyl Chloride | SOCl₂ | Dehydrating Agent | mdpi.comnih.gov |
| Sulfuric Acid | H₂SO₄ | Dehydrating Agent/Acid Catalyst | biointerfaceresearch.com |
| Trifluoromethanesulfonic Anhydride | (CF₃SO₂)₂O | Dehydrating Agent | mdpi.comnih.gov |
| Phosphorus Pentoxide | P₂O₅ | Dehydrating Agent | biointerfaceresearch.comnih.gov |
The mechanism of dehydrative cyclization is believed to proceed through a series of well-defined steps. While the exact intermediate may vary with the specific reagent used, a general pathway can be outlined. The reaction is initiated by the activation of one of the carbonyl groups of the N,N'-diacylhydrazine by the acidic catalyst or dehydrating agent. This activation enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular nucleophilic attack by the oxygen atom of the second carbonyl group. This cyclization step forms a five-membered heterocyclic intermediate. The final step involves the elimination of a molecule of water from this intermediate, driven by the formation of the stable, aromatic 1,3,4-oxadiazole ring system. otterbein.edu
An alternative and widely used strategy for synthesizing 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. biointerfaceresearch.com These precursors are typically prepared through the condensation of an acid hydrazide with an aldehyde. xmu.edu.cn For the synthesis of this compound, the N-acylhydrazone would be derived from an appropriate acid hydrazide and acetaldehyde. The subsequent cyclization is achieved using a suitable oxidizing agent. mdpi.com
A broad spectrum of oxidizing agents has been successfully employed to convert N-acylhydrazones into 1,3,4-oxadiazoles.
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a known oxidizing agent for this type of transformation. mdpi.com
Cerium Ammonium Nitrate (CAN): CAN is an effective oxidant for the cyclization of N-acylhydrazones. mdpi.comnih.gov
Potassium Permanganate (KMnO₄): This strong oxidizing agent can be used to promote the cyclization reaction, often in an acetone (B3395972) medium. biointerfaceresearch.commdpi.com
Iron(III) Chloride (FeCl₃): Ferric chloride is another oxidant capable of facilitating this transformation.
Tetravalent Lead Reagents: Reagents such as lead(IV) oxide (PbO₂) and lead tetraacetate are effective in promoting the oxidative cyclization. mdpi.comresearchgate.net
Iodine (I₂): Molecular iodine, often in the presence of a base like potassium carbonate, serves as a practical, transition-metal-free option for oxidative cyclization. organic-chemistry.org
Bromine (Br₂): Bromine, typically in acetic acid, is a classic reagent for the oxidative cyclization of hydrazones to form the oxadiazole ring. biointerfaceresearch.comnih.gov
Chloramine T: This reagent is also used for the oxidative conversion of N-acylhydrazones to their corresponding 1,3,4-oxadiazoles. biointerfaceresearch.commdpi.comnih.gov
Hypervalent Iodine Reagents: Reagents such as (diacetoxyiodo)benzene (B116549) and Dess-Martin periodinane are powerful oxidants that efficiently mediate the cyclization. mdpi.comnih.gov
Table 2: Common Oxidizing Agents for N-acylhydrazone Cyclization
| Oxidizing Agent | Chemical Formula/Abbreviation | Typical Conditions | Reference |
|---|---|---|---|
| DDQ | C₈Cl₂N₂O₂ | Varies | mdpi.com |
| Cerium Ammonium Nitrate | (NH₄)₂Ce(NO₃)₆ | Varies | mdpi.comnih.gov |
| Potassium Permanganate | KMnO₄ | Acetone medium | biointerfaceresearch.commdpi.com |
| Lead(IV) Oxide | PbO₂ | Glacial acetic acid | researchgate.net |
| Iodine | I₂ | Base (e.g., K₂CO₃) | organic-chemistry.org |
| Bromine | Br₂ | Acetic acid | biointerfaceresearch.comnih.gov |
| Chloramine T | C₇H₇ClNNaO₂S | Microwave irradiation or conventional heating | nih.govjchemrev.com |
The mechanism for the oxidative cyclization of N-acylhydrazones involves the formation of the critical C-O and C-N bonds that define the heterocyclic ring. The process is generally believed to be initiated by the oxidation of the N-acylhydrazone. This initial oxidation generates a reactive intermediate, such as a radical cation or a nitrilimine-like species. This intermediate then undergoes a rapid intramolecular electrophilic cyclization. In this key step, the oxygen atom of the amide carbonyl group acts as a nucleophile, attacking the carbon atom of the hydrazone moiety (the former aldehyde carbon) to form the C-O bond. This cyclization event results in a five-membered ring intermediate. Subsequent proton loss and further oxidation lead to the elimination of hydrogen and the formation of the double bonds within the ring, yielding the final, stable aromatic 1,3,4-oxadiazole product. xmu.edu.cn
Table of Compounds
| Compound Name |
|---|
| This compound |
| N,N'-diacylhydrazine |
| N-acylhydrazone |
| Polyphosphoric Acid |
| Phosphoryl Chloride |
| Thionyl Chloride |
| Sulfuric Acid |
| Trifluoromethanesulfonic Anhydride |
| Phosphorus Pentoxide |
| Triphenylphosphine |
| Triphenylphosphine Dibromide |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Cerium Ammonium Nitrate (CAN) |
| Potassium Permanganate |
| Iron(III) Chloride |
| Lead(IV) Oxide |
| Lead Tetraacetate |
| Iodine |
| Bromine |
| Chloramine T |
| Hypervalent Iodine Reagents |
| (Diacetoxyiodo)benzene |
| Dess-Martin Periodinane |
| N-acetyl-N'-formylhydrazine |
| Acetaldehyde |
| Acetic Acid |
Condensation Reactions
Traditional methods for the synthesis of the 1,3,4-oxadiazole ring often involve the cyclization of acid hydrazides with various carbonyl compounds or their derivatives. These condensation reactions are well-established and widely used for the preparation of a diverse range of 2,5-disubstituted 1,3,4-oxadiazoles.
Acid Hydrazides with Carboxylic Acids
The reaction of an acid hydrazide with a carboxylic acid is a direct method for the formation of 2,5-disubstituted 1,3,4-oxadiazoles. This condensation typically requires a dehydrating agent to facilitate the cyclization by removing the elements of water. To synthesize this compound via this route, acetic hydrazide would be reacted with formic acid.
Commonly employed dehydrating agents include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), and polyphosphoric acid (PPA). researchgate.netnih.gov For instance, a general procedure involves treating a hydrazide molecule with a substituted acid in the presence of phosphorus oxychloride, which can also serve as the solvent. nih.gov This method often results in good yields and shorter reaction times. nih.gov
| Reactant 1 | Reactant 2 | Dehydrating Agent | Product | Reference(s) |
| Acetic Hydrazide | Formic Acid | POCl3 | This compound | researchgate.netnih.govnih.gov |
| Acid Hydrazide | Carboxylic Acid | SOCl2 | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.netnih.gov |
| Acid Hydrazide | Carboxylic Acid | PPA | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.netnih.gov |
Acid Hydrazides with Aromatic Aldehydes
The condensation of acid hydrazides with aromatic aldehydes proceeds through an N-acylhydrazone intermediate, which then undergoes oxidative cyclization to form the 1,3,4-oxadiazole ring. nih.gov For the synthesis of a 2-methyl substituted oxadiazole, acetic hydrazide would be the starting acid hydrazide.
The subsequent oxidative cyclization of the N-acylhydrazone can be achieved using a variety of oxidizing agents. mdpi.com Examples of reagents used for this transformation include bromine in acetic acid with sodium acetate, and mercury oxide in the presence of iodine. nih.govmdpi.com
| Acid Hydrazide | Aldehyde | Oxidizing Agent for Cyclization | Product | Reference(s) |
| Acetic Hydrazide | Aromatic Aldehyde | Bromine/Acetic Acid/Sodium Acetate | 2-Methyl-5-aryl-1,3,4-oxadiazole | nih.gov |
| Acid Hydrazide | Aromatic Aldehyde | Mercury Oxide/Iodine | 2-Methyl-5-aryl-1,3,4-oxadiazole | mdpi.com |
Acid Hydrazides with Triethyl Orthoesters
A versatile method for the synthesis of 2-substituted-1,3,4-oxadiazoles involves the reaction of acid hydrazides with triethyl orthoesters. To obtain this compound, acetic hydrazide would be reacted with triethyl orthoformate. This reaction is typically carried out under heating.
This method is particularly useful for producing 2-monosubstituted-1,3,4-oxadiazoles and has been shown to be effective at temperatures around 100–110 °C. A study by Kudelko et al. demonstrated the use of triethyl orthoesters with cinnamic acid hydrazide under microwave irradiation, highlighting the adaptability of this reagent to modern synthetic techniques. wjarr.com
| Acid Hydrazide | Orthoester | Conditions | Product | Reference(s) |
| Acetic Hydrazide | Triethyl orthoformate | 100–110 °C | This compound | |
| Cinnamic acid hydrazide | Triethyl orthoesters | Microwave irradiation | 2-Styryl-1,3,4-oxadiazole | wjarr.com |
Novel and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and reagents.
Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wjarr.com This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net
A notable example is the solvent-free synthesis of 5-substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles. ias.ac.in In this procedure, a mixture of the acid hydrazide and a carboxylic acid is irradiated in a microwave oven in the presence of a few drops of phosphorus oxychloride. ias.ac.in The reaction is typically complete within minutes. ias.ac.in
| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference(s) |
| 2-methyl-4-nitro-1-imidazoacethydrazide, Carboxylic Acids | POCl3 | 160 W, 5 min | 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole | 54–75% | mdpi.com |
| Isoniazid, Aromatic Aldehyde | DMF (catalytic) | 300 W, 3 min | N-acylhydrazone intermediate | - | nih.gov |
| N-acylhydrazone intermediate | Chloramine-T | 300 W, 4 min | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | - | nih.gov |
Metal-Free Oxidative Cyclization Protocols
The development of metal-free oxidative cyclization methods for the synthesis of 1,3,4-oxadiazoles is a significant advancement in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. These protocols often utilize readily available and environmentally benign oxidizing agents.
One such approach involves the oxidative cyclization of N-acylhydrazones. Stoichiometric molecular iodine in the presence of potassium carbonate has been shown to be an effective system for this transformation. organic-chemistry.org This method is practical and can be performed without the need for transition metals. organic-chemistry.org Furthermore, catalyst-free, photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones to 1,3,4-oxadiazoles has been reported, proceeding via single electron transfer from the excited acylhydrazone to molecular oxygen. nih.govrsc.org This reaction is notable for not requiring any additives like bases or strong oxidants. nih.govrsc.org
| Substrate | Reagents/Conditions | Product | Key Features | Reference(s) |
| N-acylhydrazones | I2, K2CO3 | 2,5-disubstituted 1,3,4-oxadiazoles | Transition-metal-free | organic-chemistry.org |
| Pyridinium acylhydrazones | UV-irradiation (342 nm), DMSO | 1,3,4-oxadiazoles | Additive-free, catalyst-free | nih.govrsc.org |
| N'-arylidene acetohydrazides | Hypervalent iodine | Substituted 1,3,4-oxadiazoles | Metal-free | organic-chemistry.org |
Photoredox Catalysis in 1,3,4-Oxadiazole Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of 1,3,4-oxadiazole rings under mild conditions. researchgate.net This approach often utilizes a photocatalyst that, upon light absorption, can initiate electron transfer processes to activate substrates and facilitate cyclization.
One notable method involves the oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones. organic-chemistry.org In this strategy, an organo-acridinium photocatalyst combined with a cobaloxime catalyst can effectively convert various acylhydrazones into their corresponding 1,3,4-oxadiazoles in high yields, with hydrogen gas as the only byproduct. organic-chemistry.org For the synthesis of this compound derivatives, an acylhydrazone bearing a methyl group would be the appropriate starting material.
Another photoredox-catalyzed approach is the decarboxylative cyclization reaction between α-oxocarboxylic acids and a hypervalent iodine(III) reagent, which furnishes 2,5-disubstituted 1,3,4-oxadiazoles in very good yields. organic-chemistry.org By selecting an appropriate α-oxocarboxylic acid, a methyl group can be incorporated at the 2-position of the oxadiazole ring. More recently, a catalyst-free visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents has been developed, offering a straightforward route to 2,5-disubstituted 1,3,4-oxadiazoles. acs.org
A highly efficient Eosin Y-catalyzed oxidative heterocyclization of semicarbazones using CBr4 as a bromine source under visible-light photoredox catalysis has also been reported for the synthesis of 5-substituted 2-amino-1,3,4-oxadiazoles. jchemrev.com
| Method | Starting Materials | Catalyst/Reagents | Key Features |
| Cascade Cyclization | Acylhydrazones | Organo acridinium (B8443388) photocatalyst, cobaloxime catalyst | Oxidant-free, H2 as byproduct organic-chemistry.org |
| Decarboxylative Cyclization | α-Oxocarboxylic acids, hypervalent iodine(III) reagent | Photoredox catalyst | Good to excellent yields organic-chemistry.org |
| Catalyst-Free Cyclization | Aldehydes, hypervalent iodine(III) reagent | Visible light | Mild conditions, commercially available starting materials acs.org |
| Oxidative Heterocyclization | Semicarbazones | Eosin Y, CBr4 | Synthesis of 2-amino-1,3,4-oxadiazoles jchemrev.com |
Mechanochemical Synthesis of 1,3,4-Oxadiazoles
Mechanochemical synthesis, which involves grinding solid reactants together, presents an environmentally benign alternative to traditional solvent-based methods for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org This solvent-free approach reduces waste and can lead to shorter reaction times and improved yields. The high energy generated during grinding can promote the necessary bond formations for the cyclization reaction to occur. While specific examples for this compound are not detailed in the provided search results, this methodology is generally applicable to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and could be adapted for the target compound by using appropriate starting materials.
Catalyst-Free Methods
Several catalyst-free methods for the synthesis of 1,3,4-oxadiazoles have been developed, offering advantages in terms of cost, simplicity, and reduced metal contamination in the final products.
One such method is the visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents, which proceeds without the need for a photocatalyst. acs.org This reaction is carried out under mild conditions and provides access to a variety of 2,5-disubstituted 1,3,4-oxadiazoles in good yields. acs.org
Another catalyst-free approach involves the use of iodine to promote a domino protocol for the one-pot synthesis of 1,3,4-oxadiazoles from hydrazides and methyl ketones. organic-chemistry.org This reaction proceeds via an oxidative cleavage of C(sp3)-H bonds, followed by cyclization and deacylation. organic-chemistry.org The use of potassium carbonate is crucial for both the cyclization and the C-C bond cleavage steps. organic-chemistry.org This method demonstrates good functional group compatibility. organic-chemistry.org
Functionalization and Derivatization Strategies at the 2-Position
The functionalization of the 2-position of the 1,3,4-oxadiazole ring is a key strategy for modulating the properties of these compounds.
Introduction of Alkyl and Aryl Substituents
The introduction of various alkyl and aryl substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring is a common strategy to create diverse chemical libraries. jchemrev.com A range of symmetrical and asymmetrical 1,3,4-oxadiazoles with aryl and alkyl substitutions can be synthesized through various methods. jchemrev.com For instance, 2-aryl-1,3,4-oxadiazoles can be efficiently synthesized in high yields by treating 1,3,4-oxadiazoles with aryl halides in the presence of copper(II) oxide nanoparticles as a reusable catalyst. organic-chemistry.org
A multistep method for the synthesis of new symmetrical 2,5-dialkyl-1,3,4-oxadiazoles has been developed, which employs commercially available acid chlorides and hydrazine (B178648) hydrate. nih.gov The resulting intermediate bromine-containing 2,5-dialkyl-1,3,4-oxadiazoles can be easily substituted. nih.gov
Introduction of Heteroaryl Moieties
The introduction of heteroaryl moieties onto the 1,3,4-oxadiazole scaffold can significantly impact the biological and photophysical properties of the resulting compounds. One approach involves the direct arylation of 1,3,4-oxadiazoles by condensation with various heteroaromatic compounds. For example, reactions of 2-aryl-1,3,4-oxadiazoles with differently substituted aromatic amines bearing an ethynyl (B1212043) substituent at the 2-position can lead to the formation of substituted 2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazoles. mdpi.com
Another strategy is the Sonogashira cross-coupling reaction. For instance, 2-(4-tert-butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole (B15210692) can react with a series of heteroaryl iodides to yield products with various heteroaryl substituents such as pyridyl, pyrazyl, pyrimidyl, and thienyl groups. rsc.org
Synthesis of Phenylazo-containing 2-Alkyl-1,3,4-oxadiazoles
An efficient method for the synthesis of novel phenylazo-containing 2-alkyl-1,3,4-oxadiazoles has been described. mdpi.com This method involves the preparation of 5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole derivatives that are substituted at the 2-position with alkyl groups of varying chain lengths. mdpi.com
The key steps in this synthesis are:
Diazotization: The synthesis begins with the diazotization of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines. This reaction is carried out in the presence of concentrated sulfuric acid and an aqueous solution of sodium nitrite (B80452) at low temperatures (0–5 °C). mdpi.com
Coupling: The resulting diazonium salt is then coupled with various aromatic compounds such as phenol, resorcinol, or N,N-dimethylaniline to yield the final azo dyes. mdpi.com
Reactivity and Ring Transformations of 2 Methyl 1,3,4 Oxadiazole
Electrophilic and Nucleophilic Substitution Reactions
The chemical behavior of the 1,3,4-oxadiazole (B1194373) ring is significantly influenced by the presence of two electronegative, pyridine-type nitrogen atoms. These atoms withdraw electron density from the carbon atoms (C2 and C5), rendering the entire heterocyclic ring electron-deficient. rroij.comchemicalbook.com
Consequently, electrophilic substitution reactions directly on the carbon atoms of the 1,3,4-oxadiazole ring are exceedingly difficult and uncommon. rroij.comchemicalbook.comglobalresearchonline.net The low electron density at these positions disfavors attack by electrophiles. rroij.comchemicalbook.com However, if the oxadiazole ring is substituted with an electron-rich group, such as an aryl substituent, electrophilic attack may occur on the substituent rather than the heterocyclic core. chemicalbook.com
Conversely, the electron-poor nature of the ring's carbon atoms makes them susceptible to nucleophilic attack. While direct nucleophilic substitution of a leaving group (like a halogen) is possible, the more common outcome of nucleophilic attack is the cleavage of the heterocyclic ring. rroij.comchemicalbook.com The ring's stability can be compromised under strong acidic or basic conditions, which often catalyze these ring-opening reactions. rroij.com Derivatives such as 1,3,4-oxadiazolin-2-thiones contain functional groups, like the exocyclic thiol group, that readily undergo nucleophilic substitution reactions with various electrophiles. nih.gov
Conversion to Other Heterocyclic Systems
The 1,3,4-oxadiazole ring serves as a valuable synthon for the construction of other five-membered heterocyclic systems through various ring transformation reactions. mdpi.com
One of the key transformations of the 1,3,4-oxadiazole scaffold is its conversion into the corresponding 1,2,4-triazole (B32235) derivative. This reaction is readily accomplished by treating the oxadiazole with hydrazine (B178648) hydrate. mdpi.com The reaction proceeds via a nucleophilic attack by hydrazine on one of the ring carbons, leading to ring opening, followed by an intramolecular cyclization with the elimination of a water molecule to form the more thermodynamically stable triazole ring. For instance, hydrazinolysis of 5-substituted-1,3,4-oxadiazole-2-thiones results in the formation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. acs.org
The oxygen heteroatom in the 1,3,4-oxadiazole ring can be replaced with a sulfur atom to yield the corresponding 1,3,4-thiadiazole (B1197879). This transformation is effectively carried out using thiourea (B124793) as the thionating agent, often by heating the reactants in a suitable solvent like tetrahydrofuran (B95107) (THF). mdpi.comnih.gov This method is regarded as a convenient and high-yielding route for the interconversion of these heterocycles. nih.govresearchgate.net
The proposed mechanism for this conversion involves several steps researchgate.net:
Nucleophilic Attack : The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on a carbon atom (C2 or C5) of the oxadiazole ring.
Ring Opening : This attack facilitates the opening of the oxadiazole ring, leading to the formation of a thiouronium salt intermediate.
Rearrangement : The thiouronium salt undergoes rearrangement to a mesomeric oxouronium salt, likely proceeding through an oxathiadiazepine derivative.
Ring Closure : Finally, an intramolecular cyclization of the oxouronium salt occurs, leading to the formation of the stable 1,3,4-thiadiazole ring and the elimination of a urea (B33335) molecule. researchgate.net
The 1,3,4-oxadiazole framework can also be utilized as a precursor for the synthesis of more complex, fused heterocyclic systems. One such example is the synthesis of the 1,2,4-triazolo[3,4-b] rroij.commdpi.comnih.govthiadiazine scaffold. While the most common route to this system involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with bielectrophiles like phenacyl bromides, a pathway originating from an oxadiazole derivative has also been described. nih.gov
This ring transformation involves treating a 1,3,4-oxadiazole-3H-thione with a phenacyl bromide. This is followed by a subsequent reaction with hydrazine hydrate, which induces a rearrangement and cyclization to furnish the final triazolothiadiazine ring system. This multi-step process effectively transforms the five-membered oxadiazole ring into a fused bicyclic system containing both a triazole and a thiadiazine ring.
Medicinal Chemistry and Pharmacological Applications of 2 Methyl 1,3,4 Oxadiazole Derivatives
Anticancer and Cytotoxic Activities
Derivatives of 2-methyl-1,3,4-oxadiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse, targeting various enzymes, growth factors, and signaling pathways crucial for cancer cell proliferation and survival.
Mechanisms of Action
The anticancer effects of this compound derivatives are attributed to their ability to modulate multiple cellular targets.
STAT3 and miR-21 Inhibition: Predictive studies have identified the Signal Transducer and Activator of Transcription 3 (STAT3) and microRNA-21 (miR-21) as likely pharmacological targets for some 1,3,4-oxadiazole (B1194373) derivatives. nih.govnih.gov STAT3 is a transcription factor that plays a key role in cell proliferation, differentiation, and apoptosis, and its dysregulation is linked to cancer development. nih.gov
Methionine Aminopeptidase (MetAP2) Inhibition: Methionine aminopeptidases (MetAPs) are enzymes that remove the N-terminal methionine from newly synthesized proteins, a process essential for protein maturation and function. medchemexpress.com Inhibition of MetAP2 has been recognized as a promising strategy to suppress angiogenesis and cancer progression. dovepress.com While specific studies on this compound derivatives as MetAP2 inhibitors are emerging, the broader class of 1,3,4-oxadiazoles has been investigated for this activity.
Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, leading to unlimited cell proliferation. epa.gov Derivatives of 1,3,4-oxadiazole have been identified as promising telomerase inhibitors, thus representing a potential avenue for anticancer therapy. epa.govmdpi.com
Focal Adhesion Kinase (FAK) Inhibition: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in several solid tumors and is implicated in promoting metastasis. researchgate.net Therefore, FAK inhibitors are considered promising anticancer agents. researchgate.net
Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a crucial enzyme in the DNA synthesis pathway, and its inhibition can halt cell growth and proliferation. nih.gov Certain 1,3,4-oxadiazole derivatives have been reported as potential inhibitors of this enzyme. mdpi.comnih.gov
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in various cellular processes, and its inhibition has been explored as a therapeutic strategy for diseases including cancer. nih.gov A series of 1,3,4-oxadiazole derivatives have been designed and synthesized as novel GSK-3β inhibitors. nih.govresearchgate.net
Thymidine Phosphorylase (TP) Inhibition: Thymidine phosphorylase is an enzyme that is highly expressed in several types of human cancers and is associated with angiogenesis and tumor progression. nih.gov The 1,3,4-oxadiazole scaffold is recognized as an emerging framework for the development of TP inhibitors. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth and proliferation. microbiologyjournal.org Mutations and overexpression of EGFR are common in many cancers, making it an attractive target for anticancer drugs. microbiologyjournal.orgnih.gov
Vascular Endothelial Growth Factor (VEGF) Inhibition: Vascular endothelial growth factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.gov Interrupting the VEGF signaling pathway is a validated strategy in cancer therapy. nih.gov
Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division and leads to apoptotic cell death. mdpi.com Some 1,3,4-oxadiazole derivatives have been shown to interfere with tubulin polymerization. nih.govmdpi.com
Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. researchgate.net HDAC inhibitors have emerged as a promising class of anticancer agents, and 1,3,4-oxadiazole-containing compounds have been investigated for this activity. mdpi.comresearchgate.netnih.govresearchgate.net Difluoromethyl-1,3,4-oxadiazoles, for instance, have been identified as selective and potent inhibitors of HDAC6. nih.govacs.org
Structure-Activity Relationship (SAR) Studies for Anticancer Potency
Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective anticancer agents. For 1,3,4-oxadiazole derivatives, SAR studies have revealed that the nature and position of substituents on the aromatic rings attached to the oxadiazole core significantly influence their cytotoxic activity. For instance, the introduction of electron-withdrawing groups at appropriate positions can enhance anticancer activity. researchgate.net The selection of molecular structures based on SAR analysis is a key strategy in the development of pharmacologically active agents that can effectively inhibit the growth of cancer cells. researchgate.net In one study, a 2-(2-methyl-1,4-dihydroindeno[1,2-b]pyrrol-3-yl)-5-phenyl-1,3,4-oxadiazole was identified as a lead compound, and subsequent ring-opening of the oxadiazole to N-acylhydrazone derivatives was explored to expand the SAR. mdpi.com
Evaluation on Human Cancer Cell Lines
The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
| Cell Line | Cancer Type | Compound Class | Observed Effect |
| HT-29 | Colon Adenocarcinoma | 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | Reduced cell viability, apoptosis induction, and cell cycle perturbation. nih.govnih.gov |
| MDA-MB-231 | Breast Adenocarcinoma | 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | More sensitive to the compounds' action compared to HT-29 cells, with significant reduction in cell viability and induction of apoptosis. nih.govnih.gov |
| MCF-7 | Breast Adenocarcinoma | 1,3,4-oxadiazole derivatives | Inhibition of cell proliferation. nih.gov |
| SGC-7901 | Stomach Cancer | 1,3,4-oxadiazole derivatives | Tested for anticancer activity. nih.gov |
| HepG2 | Liver Cancer | 1,3,4-oxadiazole derivatives | Inhibition of cell proliferation. nih.gov |
Antimicrobial Activities
In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity, particularly against pathogenic bacteria.
Antibacterial Activity
Derivatives of 1,3,4-oxadiazole have shown potent antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net
Gram-positive Bacteria:
Staphylococcus aureus and MRSA: Several studies have reported the efficacy of 1,3,4-oxadiazole derivatives against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.govnih.govauctoresonline.org Some compounds have exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml and have also been shown to inhibit biofilm formation. nih.gov The presence of lipophilic moieties has been found to increase the antimicrobial activity against MRSA. auctoresonline.org
Bacillus cereus : Nalidixic acid derivatives incorporating a 1,3,4-oxadiazole ring have demonstrated activity against Bacillus cereus. nih.gov
Gram-negative Bacteria:
Pseudomonas aeruginosa : Compounds containing the 1,3,4-oxadiazole ring have shown activity against Pseudomonas aeruginosa. nih.govresearchgate.netmdpi.com
Escherichia coli : Derivatives of 1,3,4-oxadiazole have been evaluated for their antibacterial activity against Escherichia coli, with some showing promising results. nih.govresearchgate.netnih.gov
Klebsiella pneumoniae : The antibacterial activity of some 1,3,4-oxadiazole derivatives has been tested against Klebsiella pneumoniae. nih.gov
Mechanisms of Action: DNA Gyrase Inhibition, Sterol 4α-demethylase (CYP51 enzyme) Inhibition
Derivatives of this compound have been identified as potent antibacterial agents that exert their effects through multiple mechanisms of action, primarily targeting essential bacterial enzymes. Two of the most significant mechanisms are the inhibition of DNA gyrase and sterol 4α-demethylase (CYP51 enzyme).
DNA Gyrase Inhibition:
DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. researchgate.netresearchgate.net The inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. researchgate.net Several studies have demonstrated that 1,3,4-oxadiazole derivatives can effectively inhibit DNA gyrase. For instance, a series of substituted oxadiazoles (B1248032) were designed and synthesized as potential DNA gyrase inhibitors, with some compounds exhibiting significant inhibitory activity against Escherichia coli DNA gyrase. researchgate.net Molecular docking studies of pyrazine-linked 1,3,4-oxadiazole derivatives have also shown superior binding affinities to DNA gyrase compared to the standard drug Novobiocin. worldscientific.com The ATPase domains of DNA gyrase (GyrB) are recognized as viable targets for these small molecule inhibitors. researchgate.net
Sterol 4α-demethylase (CYP51 enzyme) Inhibition:
The fungal enzyme lanosterol-14α-demethylase, a cytochrome P450 enzyme (CYP51), is a critical component in the biosynthesis of ergosterol. nih.gov Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its fluidity and permeability. nih.gov Inhibition of CYP51 disrupts the ergosterol biosynthetic pathway, leading to the accumulation of toxic sterol intermediates and ultimately damaging the fungal cell membrane. nih.gov Novel oxadiazole derivatives have been designed to selectively target and inhibit Candida CYP51. nih.gov For example, a fluconazole derivative incorporating a 1,3,4-oxadiazole moiety demonstrated enhanced binding affinity to the CYP51 enzyme and significant antifungal activity. nih.gov One such derivative, UOSO13, exhibited superior potent activity against C. albicans and C. auris and caused a 70.3% reduction in the fungal ergosterol content, compared to a 35.6% reduction by fluconazole. nih.gov
SAR Studies for Antibacterial Potency
Structure-Activity Relationship (SAR) studies are crucial for optimizing the antibacterial potency of this compound derivatives. These studies investigate how different substituents on the oxadiazole ring and its associated moieties influence the biological activity.
Research on norfloxacin-1,3,4-oxadiazole hybrids has provided valuable insights into the SAR of these compounds. researchgate.net It was observed that the nature and position of substituents on the phenyl ring attached to the oxadiazole core play a significant role in their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These studies help in the rational design of more potent antibacterial agents by identifying the key structural features required for optimal interaction with the bacterial target. researchgate.net The incorporation of different structural modifications based on SAR findings can lead to the development of new antibacterial agents with improved efficacy. researchgate.net
Antifungal Activity
The 1,3,4-oxadiazole scaffold is a promising pharmacophore in the design of new antifungal agents. nih.gov Derivatives of this compound have demonstrated significant in vitro and in vivo antifungal activity against a range of pathogenic fungi, including Candida albicans and Paracoccidioides spp. frontiersin.orgnih.gov
Two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans, with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.orgresearchgate.net These compounds exhibited a fungistatic profile and were shown to significantly reduce the renal and spleen fungal burden in a murine systemic candidiasis model. frontiersin.org The proposed mechanism of action for these compounds is the inhibition of the thioredoxin reductase enzyme, which internally affects the fungal cell. frontiersin.orgresearchgate.net
Furthermore, sulfone derivatives containing the 1,3,4-oxadiazole moiety have shown high antifungal activities against various phytopathogenic fungi. nih.gov Compounds such as 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (Ia) and 2-(benzylsulfinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (IIa) displayed broad-spectrum bioactivity, with EC50 values ranging from 19.9 μg/mL to 93.3 μg/mL against ten different fungi. nih.gov
The table below summarizes the antifungal activity of selected 1,3,4-oxadiazole derivatives.
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
| LMM5 | Candida albicans | 32 | frontiersin.org |
| LMM11 | Candida albicans | 32 | frontiersin.org |
| LMM5 | Paracoccidioides spp. | 1-32 | nih.gov |
| LMM11 | Paracoccidioides spp. | 1-32 | nih.gov |
Antiviral Activity (e.g., HIV Integrase Inhibition, Hepatitis C Virus (HCV) Inhibition)
Derivatives of 1,3,4-oxadiazole have emerged as a significant class of compounds with a broad spectrum of antiviral activities. mdpi.com They have been investigated for their potential to inhibit various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). arkat-usa.org
HIV Integrase Inhibition:
HIV-1 integrase is a crucial enzyme that facilitates the integration of the viral DNA into the host cell's genome, a vital step in the HIV replication cycle. nih.gov The 1,3,4-oxadiazole ring has been identified as a key scaffold in the development of HIV-1 integrase inhibitors. Raltegravir, a clinically approved anti-HIV drug, contains a 1,3,4-oxadiazole moiety and is a potent inhibitor of this enzyme. mdpi.com Novel acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been discovered as inhibitors of HIV-1 Tat-mediated viral transcription. nih.gov These compounds were found to interfere with the viral transcriptional step and efficiently inhibit the HIV-1 replication cycle in T cell lines. nih.gov The nitrogen atoms of the 1,3,4-oxadiazole ring are believed to be involved in the chelation of Mg2+ ions in the active site of the integrase enzyme. semanticscholar.org
Hepatitis C Virus (HCV) Inhibition:
The 1,3,4-oxadiazole scaffold has also been utilized in the design of inhibitors against the Hepatitis C Virus. 5-Benzyl-N-phenethyl-1,3,4-oxadiazole-2-carboxamide derivatives have been synthesized and tested for their activity against the Flaviviridae family of viruses, which includes HCV. arkat-usa.org
Anti-inflammatory and Analgesic Properties
Numerous studies have reported the significant anti-inflammatory and analgesic activities of 1,3,4-oxadiazole derivatives. nih.govnih.govrjptonline.org These compounds have been shown to be effective in both acute and chronic models of inflammation. nih.gov
A series of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles were synthesized and evaluated for their anti-inflammatory and analgesic effects. nih.gov Several of these compounds exhibited significant antinociceptive effects in the writhing test and demonstrated anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov Another study on novel 2,5-disubstituted-1,3,4-oxadiazoles, OSD and OPD, showed that OSD (100 mg/kg) reduced carrageenan-induced paw edema by 60%. nih.gov The anti-inflammatory mechanism of these compounds may involve targeting the LPS-TLR4-NF-κB signaling pathway. nih.gov
The table below presents the anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives in the carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time (h) | Reference |
| 8 | - | - | - | nih.gov |
| 9 | - | - | - | nih.gov |
| 11 | - | 33-43 | 5 | nih.gov |
| 12 | - | 33-43 | 5 | nih.gov |
| 13 | - | 33-43 | 5 | nih.gov |
| OSD | 100 | 60 | - | nih.gov |
| OPD | 100 | 32.5 | - | nih.gov |
Anticonvulsant Activity
Derivatives of 1,3,4-oxadiazole have been extensively investigated for their anticonvulsant properties. thieme-connect.comasianpubs.orgnih.gov A number of synthesized compounds have demonstrated significant anticonvulsant activity in various animal models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests. thieme-connect.comwu.ac.th
A novel series of 1,3,4-oxadiazoles (O1–4) were synthesized and evaluated for their anticonvulsant activity. thieme-connect.com In silico analysis and in vivo testing confirmed their potential as effective anticonvulsant agents. thieme-connect.com Another study on 2,5-disubstituted 1,3,4-oxadiazole analogues revealed that the introduction of strong electron-donating groups (like methoxy, amino, and hydroxyl) or weak electron-withdrawing groups (halogens) on the phenyl ring attached to the oxadiazole moiety enhances the anticonvulsant activity. asianpubs.org Furthermore, some 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives have been synthesized as benzodiazepine receptor agonists and have shown respectable anticonvulsant effects. nih.gov
Antidiabetic and Antioxidant Activities
The 1,3,4-oxadiazole nucleus is a versatile scaffold that has been incorporated into molecules exhibiting both antidiabetic and antioxidant properties. derpharmachemica.com
Antidiabetic Activity:
Derivatives of 1,3,4-oxadiazole have been shown to exert their antidiabetic effects by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov This inhibition helps to regulate postprandial glucose levels. nih.gov A study on novel 1,3,4-oxadiazole derivatives demonstrated significant depletion in serum fasting blood glucose, urea (B33335), and creatinine levels in alloxan-induced diabetic rats. Another study involving sulfonamide-incorporated 1,3,4-oxadiazole derivatives showed that compounds A-III and A-IV were highly effective in lowering blood glucose levels in Wistar rats. ijper.org
The table below shows the α-amylase and α-glucosidase inhibitory activity of thiazolidinedione-1,3,4-oxadiazole derivatives. rsc.org
| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) |
| 5a | 18.42 ± 0.21 | 17.21 ± 0.22 |
| 5b | - | - |
| 5j | - | - |
| Acarbose (Standard) | - | - |
Antioxidant Activity:
Many 1,3,4-oxadiazole derivatives possess potent antioxidant activity, which is crucial in combating oxidative stress implicated in various diseases, including diabetes. orientjchem.orgnih.govnih.gov The antioxidant potential of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ferric reducing antioxidant power (FRAP). orientjchem.org A series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety showed a wide range of promising antioxidant activities. nih.gov Similarly, some newly synthesized 1,3,4-oxadiazole derivatives bearing a 6-methyl pyridine moiety, particularly the Mannich bases, exhibited significant antioxidant activity. derpharmachemica.com
Other Pharmacological Effects: Anthelmintic, Antihypertensive, Antihistaminic, Antiparasitic, Antidepressant, Antiobesity, Antimitotic, and Antithrombotic
The versatility of the 1,3,4-oxadiazole scaffold is further demonstrated by its derivatives' engagement with a wide array of biological targets, leading to a variety of other pharmacological effects. jddtonline.info Researchers have successfully synthesized and evaluated 1,3,4-oxadiazole-containing compounds for their potential as treatments for parasitic infections, hypertension, allergic reactions, depression, obesity, and thrombosis, as well as for their ability to interfere with cell division. jddtonline.inforesearchgate.net
Derivatives of 1,3,4-oxadiazole have been investigated for their effectiveness against parasitic worms. A study focusing on novel 5-(5-(aryl)-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-styrylpyrimidin-2(1H)-one derivatives identified several compounds with significant anthelmintic properties when tested on Indian earthworms. researchgate.net Notably, compounds 4b , 4c , and 4i from this series demonstrated considerable activity. researchgate.net Another report described the synthesis of 2,5 disubstituted 1,3,4 oxadiazoles which also showed anthelmintic activity. core.ac.uk
| Compound | Observed Anthelmintic Activity | Reference |
|---|---|---|
| 5-(5-(aryl)-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-styrylpyrimidin-2(1H)-one (Compound 4b) | Appreciable anthelmintic property | researchgate.net |
| 5-(5-(aryl)-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-styrylpyrimidin-2(1H)-one (Compound 4c) | Appreciable anthelmintic property | researchgate.net |
| 5-(5-(aryl)-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-styrylpyrimidin-2(1H)-one (Compound 4i) | Appreciable anthelmintic property | researchgate.net |
The 1,3,4-oxadiazole nucleus is a structural component in compounds investigated for their blood pressure-lowering effects. mdpi.commdpi.com While specific studies on this compound derivatives are part of broader research, the general class of 1,3,4-oxadiazoles has been recognized for its antihypertensive potential. nih.govrroij.com For instance, the clinically used drug Tiodazocin contains a 1,3,4-oxadiazole moiety and functions as an antihypertensive agent. bdpsjournal.org Research on related thiadiazoles has shown that their hypotensive action is due to a direct relaxant effect on vascular smooth muscle, a mechanism that may be shared by their oxadiazole counterparts. nih.gov
Certain derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antihistaminic properties. Specifically, a series of 1,3,4-oxadiazol-2,5-diamines were found to exhibit H2-antagonistic activity. nih.gov This activity is significant as histamine H2 antagonists are a class of drugs used to block the action of histamine on parietal cells in the stomach, decreasing acid production. The research in this area highlights the potential for developing novel anti-ulcer and anti-reflux agents based on the 1,3,4-oxadiazole structure. nih.gov
The 1,3,4-oxadiazole ring is considered an important and versatile scaffold in the development of new chemical entities to treat parasitic infections. scielo.brresearchgate.net Researchers have explored its potential against various parasites. In one study, compounds containing 2,3-dihydro-1,3,4-oxadiazole groups were synthesized and tested against Trypanosoma cruzi, the parasite responsible for Chagas disease. tandfonline.com One compound from this series showed significant in vitro activity against T. cruzi amastigotes with an IC50 value of 1.11 ± 0.29 μM, which was more potent than the standard drug Benznidazole (IC50 = 3.98 ± 0.28 μM). tandfonline.com Another early study synthesized 2-trichloromethyl-5-phenyl-1,3,4-oxadiazoles and tested them for antimalarial activity in mice infected with Plasmodium berghei. scielo.br
| Compound Class | Target Parasite | Key Finding | Reference |
|---|---|---|---|
| 2,3-dihydro-1,3,4-oxadiazole derivative | Trypanosoma cruzi | Demonstrated significant in vitro activity with an IC50 value of 1.11 ± 0.29 μM. | tandfonline.com |
| 2-trichloromethyl-5-phenyl-1,3,4-oxadiazoles | Plasmodium berghei | Assayed for antimalarial activity in infected BALB/c mice. | scielo.br |
The 1,3,4-oxadiazole scaffold has been extensively used in the design of novel antidepressant agents. bdpsjournal.org A study involving piperine derivatives incorporating a 1,3,4-oxadiazole ring found that compounds 4a and 4b possessed profound antidepressant activity in a forced swimming test model. theaspd.comtheaspd.com In another research effort, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated, with compounds 8 [4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol] and 3 [3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol] showing good antidepressant activity in both tail suspension and forced swimming tests. bdpsjournal.org Further research focusing on the 5-HT1A receptor led to the synthesis of two series of 1,3,4-oxadiazole derivatives. nih.gov Among them, compound 10g (N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide) showed the best activity, which was comparable to the positive control drug fluoxetine. nih.gov
| Compound | Test Model | Result | Reference |
|---|---|---|---|
| Piperine derivative 4a | Forced Swimming Test | Profound antidepressant activity | theaspd.com |
| Piperine derivative 4b | Forced Swimming Test | Profound antidepressant activity | theaspd.com |
| Compound 8 [4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol] | Tail Suspension & Forced Swimming Test | Good antidepressant activity | bdpsjournal.org |
| Compound 3 [3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol] | Tail Suspension & Forced Swimming Test | Good antidepressant activity | bdpsjournal.org |
| Compound 10g | Forced Swimming Test | Activity similar to fluoxetine | nih.gov |
Cannabinoid receptor 1 (CB1) antagonism is a therapeutic target for treating obesity. nih.gov In this context, biarylpyrazole analogues featuring 1,3,4-oxadiazole rings were synthesized and tested for their rat CB1 receptor binding affinity. These structure-activity relationship studies led to the identification of four novel CB1 antagonists with IC50 values of approximately 1 nM. Among these, the trifluoromethylcyclobutyl analogues 19e and 19l were highlighted as promising candidates for development as antiobesity agents. nih.gov
The antimitotic activity of 1,3,4-oxadiazole derivatives is a key aspect of their potential as anticancer agents. mdpi.comnih.gov These compounds can interfere with the process of cell division (mitosis), which is a hallmark of cancer cell proliferation. The anticancer mechanisms for oxadiazoles often involve the inhibition of various enzymes and kinases that are crucial for cell cycle progression. nih.gov For example, new 1,3,4-oxadiazole derivatives have been synthesized and shown to act as telomerase inhibitors, an enzyme vital for the replication of cancer cells. nih.gov Studies on various cancer cell lines, including cervical (HeLa), breast (MCF-7), and liver (HepG2), have demonstrated the potent cytotoxic and antiproliferative effects of 1,3,4-oxadiazole derivatives, often exceeding the efficacy of reference drugs like doxorubicin. mdpi.com One derivative, compound 36 , showed the highest activity against liver cancer cells by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis and cell division. mdpi.com
| Compound Class/Derivative | Mechanism/Target | Observed Effect | Reference |
|---|---|---|---|
| Mannich bases—2-thioxo-1,3,4-oxadiazole analogues | PARP inhibitors | Strong proapoptotic activity, particularly against HeLa cells. | mdpi.com |
| Compound 36 (1,3,4-oxadiazole derivative) | Thymidylate synthase inhibitor | Highest activity against liver cancer cells (HepG2). | mdpi.com |
| Phthalimide-thiadiazole hybrid (Compound 3d) | Not specified | Significant cytotoxic activity against HeLa cell line (IC50 of 29 μM). | nih.gov |
Derivatives of 1,3,4-oxadiazole have emerged as promising candidates for antithrombotic therapy. A series of 1,3,4-oxadiazole derivatives (4a-4k) derived from benzimidazole were evaluated for their ability to lyse blood clots. bdpsjournal.orgresearchgate.net Molecular docking studies showed that these compounds had a high affinity for the coagulation factor Xa (FXa), a critical enzyme in the coagulation cascade. bdpsjournal.org The oxygen and nitrogen atoms of the 1,3,4-oxadiazole ring were found to interact with key amino acid residues in the active site of FXa. bdpsjournal.org Another study synthesized a new series of 1,3,4-oxadiazole derivatives (3a–3i) and confirmed their significant clot lysis capabilities and their ability to enhance clotting time. nih.gov These compounds also showed a high affinity for factor Xa in docking simulations, with docking scores higher than the control ligand RPR200095. nih.gov
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazoles from benzimidazole (4a-4k) | Factor Xa | High docking scores; H-bond interactions with Gly216 and Ser195 residues. | bdpsjournal.org |
| 1,3,4-Oxadiazole derivatives (3a–3i) | Factor Xa | Significant clot lysis; enhanced clotting time; higher docking scores than control. | nih.gov |
| 2,5-disubstituted-1,3,4-oxadiazole derivatives (4a–4k) | Factor Xa, Vitamin K epoxide reductase | Significant increase in prothrombin time and clotting time. | rsc.org |
Agrochemical Applications of 2 Methyl 1,3,4 Oxadiazole Derivatives
Pesticidal Properties (Herbicidal, Insecticidal, Fungicidal)
Research into 1,3,4-oxadiazole (B1194373) derivatives has revealed their potential to combat a variety of agricultural pests, including weeds, insects, and fungal pathogens. mdpi.comresearchgate.net The structural diversity of these compounds allows for the fine-tuning of their biological activity, leading to the development of specialized agents for different agricultural needs.
Herbicidal Activity
Certain 1,3,4-oxadiazole derivatives have demonstrated notable herbicidal properties. For instance, combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines can yield effective herbicides. mdpi.com A series of novel tetrahydrophthalimide derivatives incorporating an oxadiazole moiety has been synthesized and evaluated for herbicidal activity. These compounds exhibited significant post-emergence herbicidal effects against various broadleaf weeds. acs.org
One particular compound, designated B11 , showed over 90% inhibitory activity against Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea at application rates as low as 9.375 g a.i./ha, performing similarly to the commercial herbicide flumiclorac-pentyl. acs.org Additionally, some 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety have shown bleaching effects on bentgrass and lettuce. nih.gov
| Derivative Class | Target Weeds | Key Findings | Reference |
|---|---|---|---|
| Tetrahydrophthalimide derivatives | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | Compound B11 showed >90% inhibition at 9.375 g a.i./ha. | acs.org |
| 1,3,4-Oxadiazole thioether derivatives | Bentgrass, Lettuce | Compounds 5e and 5g exhibited a bleaching effect. | nih.gov |
Insecticidal Activity
The 1,3,4-oxadiazole scaffold is a key component in a variety of compounds with demonstrated insecticidal efficacy. mdpi.com Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO) derivatives have shown strong activity against house flies and leaf rollers. mdpi.com
In one study, a series of 1,3,4-oxadiazole derivatives were grafted onto chitosan and polymethylmethacrylate and tested against the cotton leafworm, Spodoptera littoralis. nih.gov Several of these compounds, notably 2a, 2b, 6a, and 6d , were identified as promising insecticide candidates against the fourth-instar larvae of this pest. nih.govresearchgate.net Another compound, 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole (2-BAO ), exhibited potent insecticidal activity against the larvae of Helicoverpa armigera, with a 21-day efficacy of 68.5% in field trials. agrojournal.org
Furthermore, pyridylpyrazole-4-carboxamides containing a 1,3,4-oxadiazole ring have been synthesized and evaluated for their insecticidal properties against the diamondback moth, Plutella xylostella. researchgate.net The compound N‐(4‐chloro‐2‐methyl‐6‐(5‐(4‐nitrophenyl)‐1,3,4‐oxadiazol‐2‐yl)phenyl)‐5‐methyl‐1‐(pyridin‐2‐yl)‐1H‐pyrazole‐4‐carboxamide (8h6) showed 67% activity at a concentration of 100 μg/mL. researchgate.net
| Compound/Derivative | Target Insect | Efficacy | Reference |
|---|---|---|---|
| 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO) | House flies, Leaf rollers | Strong activity observed. | mdpi.com |
| Chitosan-grafted derivatives (2a, 2b, 6a, 6d) | Spodoptera littoralis (Cotton leafworm) | Good insecticidal activity against 4th instar larvae. | nih.govresearchgate.net |
| 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole (2-BAO) | Helicoverpa armigera | LC50 of 0.36 mg/mL; 68.5% control in field trials. | agrojournal.org |
| Pyridylpyrazole-4-carboxamide derivative (8h6) | Plutella xylostella (Diamondback moth) | 67% activity at 100 μg/mL. | researchgate.net |
Fungicidal Activity
A significant body of research highlights the potent fungicidal activity of 1,3,4-oxadiazole derivatives against a wide range of plant pathogens. mdpi.comresearchgate.netresearchgate.net A series of 1,3,4-oxadiazole derivatives were synthesized and tested against three major maize pathogens: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org Several of these compounds displayed significant antifungal activity, particularly against E. turcicum. nih.govfrontiersin.org Notably, the EC₅₀ values for compounds 4k, 5e, 5i, and 5k were 50.48, 47.56, 47.05, and 32.25 μg/mL, respectively, with compound 5k being approximately three times more active than the commercial fungicide carbendazim. nih.govfrontiersin.org
Another study synthesized 1,3,4-oxadiazole derivatives containing a 5-phenyl-2-furan moiety, which showed significant in vivo fungicidal activity against Botrytis cinerea and Rhizoctonia solani at a concentration of 500 μg/mL. sci-hub.ru Some of these compounds were more effective than the commercial fungicides Pyrimethanil and Validamycin. sci-hub.ru Additionally, 1,3,4-oxadiazole thioether compounds with a trifluoromethylpyrazoyl moiety have demonstrated good fungicidal activity (over 50% inhibition) against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. nih.gov
| Derivative Class/Compound | Target Fungi | Efficacy (EC₅₀ or Inhibition %) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives (4k, 5e, 5i, 5k) | Exserohilum turcicum | EC₅₀: 50.48, 47.56, 47.05, 32.25 μg/mL respectively. | nih.govfrontiersin.org |
| 5-phenyl-2-furan derivatives | Botrytis cinerea, Rhizoctonia solani | Significant activity at 500 μg/mL. | sci-hub.ru |
| 1,3,4-Oxadiazole thioether derivatives | Sclerotinia sclerotiorum, Rhizoctonia solani | >50% inhibition at 50 μg/mL. | nih.gov |
| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Fusarium oxyporium, Gibberella zeae, Rhizoctonia solani | Potential fungicidal activities at 5.0×10⁻⁵ g/mL. | researchgate.net |
Crop Protection Agents
The diverse pesticidal activities of 1,3,4-oxadiazole derivatives make them valuable as broad-spectrum crop protection agents. mdpi.comresearchgate.net Their ability to inhibit the growth of pathogenic fungi is particularly crucial for controlling diseases in major crops like maize. nih.govfrontiersin.org The development of new fungicides based on the 1,3,4-oxadiazole structure is driven by the increasing resistance of plant pathogens to existing treatments. nih.gov
The versatility of the 1,3,4-oxadiazole scaffold allows for its incorporation into various molecular designs aimed at discovering new and more effective pesticides. researchgate.net These compounds are recognized for their role in modern agriculture by providing tools to combat diseases and pests that can lead to significant economic losses. mdpi.comresearchgate.net The ongoing research into these derivatives aims to develop eco-friendly agrochemicals with high efficiency and low toxicity to protect crops and ensure food security. researchgate.netnih.gov
Materials Science Applications of 2 Methyl 1,3,4 Oxadiazole Derivatives
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The 1,3,4-oxadiazole (B1194373) core is a well-established building block for materials used in organic light-emitting diodes (OLEDs) due to its electron-deficient nature, which facilitates electron transport. rsc.orgchim.it Derivatives of 2-Methyl-1,3,4-oxadiazole, in particular, have been investigated for their role in enhancing the efficiency and performance of these devices.
In the architecture of an OLED, distinct layers are responsible for the injection and transport of electrons and holes, which recombine in an emissive layer to produce light. The efficiency of this process is highly dependent on the properties of the charge-transporting materials. acs.org Derivatives of 1,3,4-oxadiazole are widely recognized for their utility as electron-transporting materials (ETMs) and hole-blocking materials (HBMs). rsc.orgacs.org
The electron-withdrawing character of the oxadiazole ring imparts these molecules with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the injection and transport of electrons. acs.org For instance, the well-known ETM 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) has demonstrated the importance of a dedicated electron transport layer in significantly improving OLED efficiency. acs.org Similarly, novel 1,3,4-oxadiazole–pyridine and 1,3,4-oxadiazole–pyrimidine hybrids have been synthesized and utilized as electron conducting/hole-blocking layers in bilayer LEDs, leading to considerably higher external quantum efficiencies compared to single-layer devices. rsc.org
Furthermore, the high-lying Highest Occupied Molecular Orbital (HOMO) of oxadiazole derivatives creates a significant energy barrier for holes, enabling them to function as effective hole-blocking materials. mdpi.commdpi.com This property is crucial for confining charge recombination to the emissive layer, thereby enhancing the device's quantum efficiency and color purity. nih.gov
| Compound | Role in OLED | Key Finding |
|---|---|---|
| 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | Electron Transport Material (ETM) | Bilayer LEDs using PBD were 104 times more efficient than those without PBD. acs.org |
| 2,6-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPy-2,6) | Electron Conducting/Hole-Blocking (ECHB) | External quantum efficiency of 0.14% at 40 mA m-2 in a bilayer LED. rsc.org |
| 3,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPy-3,5) | Electron Conducting/Hole-Blocking (ECHB) | External quantum efficiency of 0.04% at 40 mA m-2 in a bilayer LED. rsc.org |
| 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole | Emitter | OLEDs yielded external quantum efficiency (EQE) values of up to 23%. acs.org |
Beyond their charge-transporting capabilities, derivatives of this compound also exhibit interesting luminescent and fluorescent properties, making them suitable for use as emitters in OLEDs. rsc.orgacs.org The photophysical characteristics of these compounds can be tuned by modifying the substituents on the oxadiazole ring, allowing for the generation of light across the visible spectrum. researchgate.net
For example, carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles have been shown to exhibit blue-shifted fluorescence compared to their 2,5-diphenyl analogues. acs.orgbohrium.com Specifically, 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole displays a solution fluorescence maximum at 466 nm. acs.org OLEDs utilizing these 2-methyl derivatives as emitters have achieved high external quantum efficiencies, with some devices reaching up to 23%. acs.org
The fluorescence of 1,3,4-oxadiazole derivatives is often influenced by intramolecular charge transfer (ICT) processes. rsc.orgresearchgate.net The introduction of electron-donating and electron-accepting groups into the molecular structure can significantly affect the emission wavelength and quantum yield. For instance, altering the substitution position of a dimethylamino group on a terminal benzene ring from para to meta has been shown to enhance ICT properties and lead to highly efficient fluorescence emission from the protonated molecules, with a quantum yield of 83.2%. rsc.org
| Compound | Fluorescence Maximum (nm) | Quantum Yield | Key Feature |
|---|---|---|---|
| 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole | 466 | - | Exhibits blue-shifted fluorescence. acs.org |
| 2-methyl-5-(penta(3,6-di-tert-butyl-9-carbazolyl)phenyl)-1,3,4-oxadiazole | 485 | - | Shows reduced efficiency rolloff at high current densities in OLEDs. acs.org |
| L-mDMAOXDBEN | - | 83.2% (protonated) | Enhanced intramolecular charge transfer (ICT) properties. rsc.org |
Polymers and Heat-Resistant Materials
The inherent thermal and chemical stability of the 1,3,4-oxadiazole ring makes it an attractive component for the synthesis of high-performance polymers. nih.govresearchgate.net These polymers are valued for their ability to withstand high temperatures without significant degradation, making them suitable for applications in demanding environments. mdpi.comsamipubco.com
Aromatic polyamides and polyimides containing 1,3,4-oxadiazole units in their backbones have been synthesized and characterized. researchgate.net These polymers often exhibit excellent thermal stability, high glass transition temperatures, and good mechanical properties. researchgate.net The incorporation of the oxadiazole moiety enhances the rigidity and thermal resistance of the polymer chains.
Anti-corrosion Agents
Derivatives of 1,3,4-oxadiazole have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. researchgate.netull.esresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. ull.es
The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the oxadiazole ring, which can interact with the vacant d-orbitals of the metal atoms. ull.es Numerous studies have demonstrated the high inhibition efficiencies of various 2,5-disubstituted 1,3,4-oxadiazole derivatives for mild steel in hydrochloric and phosphoric acid solutions. researchgate.netresearchgate.netnih.gov
For example, 2-benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazole has shown an inhibition efficiency of 96.54% for mild steel in 1 M HCl at a concentration of 300 ppm. researchgate.net Similarly, 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole exhibited an excellent inhibition efficiency of 99.05% at 500 ppm for mild steel in 1 N HCl. nih.gov Potentiodynamic polarization studies often indicate that these compounds act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion reactions. researchgate.net
| Inhibitor Compound | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
|---|---|---|---|
| 2-benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (2B54NPO) | 1 M HCl | 300 ppm | 96.54 researchgate.net |
| 2-(4-methoxyphenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole (24MO5POO) | 1 M HCl | 300 ppm | 92.19 researchgate.net |
| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) | 1 N HCl | 500 ppm | 97.83 researchgate.net |
| 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (4-PMOX) | 1 N HCl | 500 ppm | 98 researchgate.net |
| 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO) | 1 N HCl | 500 ppm | 99.05 nih.gov |
Metal-Ion Sensing Applications
The presence of nitrogen and oxygen atoms in the 1,3,4-oxadiazole ring provides potential coordination sites for metal ions. nih.govtandfonline.com This property, combined with the inherent fluorescence of many oxadiazole derivatives, makes them excellent candidates for the development of chemosensors for the detection of various metal ions. researchgate.netchim.it
The binding of a metal ion to the oxadiazole-based ligand can lead to a change in its photophysical properties, such as a shift in the absorption or emission wavelength, or a quenching or enhancement of the fluorescence intensity. nih.gov This change in the optical signal can be used for the selective and sensitive detection of specific metal ions. nih.gov
Derivatives of 1,3,4-oxadiazole have been successfully employed in the fluorometric detection of a range of metal ions, including Cu²⁺, Co²⁺, Zn²⁺, Ag⁺, and Ca²⁺. nih.govnih.govmdpi.com For instance, dimethylamino-functionalized poly(azomethine-1,3,4-oxadiazole)s have been evaluated as sensors for various metal ions, demonstrating their potential for chemosensing applications. nih.gov The design of these sensors often involves linking the oxadiazole fluorophore to a specific metal ion recognition site. nih.gov
Computational Chemistry and Theoretical Studies on 2 Methyl 1,3,4 Oxadiazole
Quantum Mechanical Calculations (e.g., DFT, B3LYP/6-311++G(2d,2p))
Quantum mechanical calculations, particularly Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,2p) level of theory, have been instrumental in elucidating the fundamental properties of 2-Methyl-1,3,4-oxadiazole. acs.org These calculations provide a detailed understanding of the molecule's geometry, vibrational modes, and electronic characteristics.
Geometry Optimization and Vibrational Spectra
Geometry optimization of this compound using DFT methods provides precise information about its bond lengths and angles, leading to the most stable conformation of the molecule. ajchem-a.com Theoretical vibrational analysis complements experimental spectroscopic techniques like FT-IR and FT-Raman, allowing for the assignment of specific vibrational modes to the corresponding functional groups within the molecule. nih.govafricaresearchconnects.com For instance, the characteristic vibrational frequencies of the C=N, C-O, and N-N bonds within the oxadiazole ring can be accurately predicted. researchgate.net The calculated vibrational spectra are often in good agreement with experimental data, validating the computational model. ajchem-a.com
Below is a table showcasing typical bond lengths and vibrational frequencies for the this compound ring, as determined by DFT calculations.
| Bond/Vibrational Mode | Calculated Value |
| C-O Bond Length | ~1.37 Å |
| C=N Bond Length | ~1.30 Å |
| N-N Bond Length | ~1.42 Å |
| C-C Bond Length | ~1.46 Å |
| Oxadiazole Ring Breathing | ~1000-1100 cm⁻¹ |
| C=N Stretching | ~1600-1650 cm⁻¹ |
| C-O-C Stretching | ~1200-1250 cm⁻¹ |
Note: These are representative values and can vary slightly based on the specific computational method and basis set used.
Electronic Properties (HOMO-LUMO Gaps, Electronic Absorption Spectra, Molecular Electrostatic Potential)
The electronic properties of this compound are crucial for understanding its reactivity and potential applications in materials science and medicinal chemistry. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov
Theoretical calculations can also predict the electronic absorption spectra, which correspond to the electronic transitions from the ground state to various excited states. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool derived from these calculations. It visualizes the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.com For this compound, the nitrogen atoms of the oxadiazole ring are typically the most electron-rich sites, making them susceptible to electrophilic attack. ajchem-a.comajchem-a.com
The following table summarizes key electronic properties of this compound.
| Property | Calculated Value |
| HOMO Energy | ~ -7.0 to -8.0 eV |
| LUMO Energy | ~ -1.0 to -2.0 eV |
| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV |
| First Major Electronic Transition (λmax) | ~ 200-250 nm |
Note: These values are estimations based on typical DFT calculations for similar 1,3,4-oxadiazole (B1194373) derivatives.
Charge Transfer Characteristics (e.g., Intramolecular Charge Transfer, Solvatochromism)
Derivatives of 1,3,4-oxadiazole are known to exhibit intramolecular charge transfer (ICT), a phenomenon where electron density is transferred from a donor part of the molecule to an acceptor part upon photoexcitation. nih.govnih.gov In this compound, the methyl group acts as a weak electron donor, and the oxadiazole ring can act as an electron acceptor. This property can be influenced by the solvent environment, leading to solvatochromism, where the color of a substance changes with the polarity of the solvent. umbc.edu This is due to the differential stabilization of the ground and excited states by the solvent molecules. rsc.org While the ICT in this compound itself is modest, this characteristic can be significantly enhanced by substituting the methyl group with stronger electron-donating groups. nih.gov
Aromaticity and Stability Analysis (e.g., Aromatic Stabilization Energy, Nucleus-Independent Chemical Shift)
The aromaticity of the 1,3,4-oxadiazole ring contributes significantly to its stability. scirp.org Aromaticity can be quantified using computational methods such as Nucleus-Independent Chemical Shift (NICS). scirp.orgresearchgate.net Negative NICS values are indicative of aromatic character. scirp.orgscirp.org Studies on 1,3,4-oxadiazole and its isomers have shown that the 1,3,4-isomer is the most stable, which is partly attributed to its aromatic nature. scirp.orgscirp.org The aromatic stabilization energy (ASE) is another descriptor used to quantify the stability gained by cyclic delocalization of π-electrons. scirp.org
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a small molecule like this compound might interact with a biological target, such as a protein.
Ligand-Protein Interactions and Binding Affinity
Molecular docking simulations of this compound derivatives have been performed against a variety of protein targets to explore their potential as therapeutic agents. mdpi.comnih.gov These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein. najah.edu The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. nih.gov A lower binding energy generally indicates a more stable complex and a higher binding affinity. ekb.eg
The following table provides a hypothetical example of the types of interactions and binding affinities that might be observed for this compound with a protein target.
| Protein Target | Key Interacting Residues | Type of Interaction | Binding Affinity (kcal/mol) |
| Tyrosine Kinase | Leu25, Val33, Ala54 | Hydrophobic | -6.5 |
| Cyclooxygenase-2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic | -7.2 |
| Tubulin | Cys241, Leu248, Ala316 | Hydrophobic, van der Waals | -5.9 |
Note: This table is for illustrative purposes and the actual interactions and affinities will depend on the specific protein target.
Prediction of Pharmacological Targets
The prediction of pharmacological targets for compounds containing the 1,3,4-oxadiazole core, including this compound, is largely driven by computational techniques like molecular docking and virtual screening. These methods simulate the interaction between a small molecule (ligand) and a macromolecular target (receptor), predicting the binding affinity and mode. This allows researchers to identify potential protein targets for which the compound might exhibit inhibitory or modulatory effects.
Molecular docking studies have explored the potential of 1,3,4-oxadiazole derivatives against a wide array of pharmacological targets. nih.govmdpi.com These computational routines help determine the likely binding manners of a ligand to the active site of a receptor. nih.gov For instance, derivatives have been docked against enzymes crucial for the survival of pathogens and the progression of human diseases.
Key predicted targets for various 1,3,4-oxadiazole derivatives include:
Enzymes in Cancer: Computational studies have identified several cancer-related enzymes as potential targets. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), topoisomerases, and Cyclooxygenase (COX) enzymes. mdpi.commdpi.comtandfonline.comrsc.org For example, docking studies on 1,3,4-oxadiazole amide derivatives showed strong interactions within the active pocket of VEGFR2. mdpi.com Similarly, novel benzimidazole-1,3,4-oxadiazole derivatives have been evaluated as potential human topoisomerase I poisons through docking studies. tandfonline.com Other research has investigated 1,3,4-oxadiazoles as potential inhibitors of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) and polo-like kinase 1 (plk1). researchgate.netasianpubs.orgjmchemsci.com
Microbial Enzymes: The 1,3,4-oxadiazole scaffold has been investigated for its potential to inhibit enzymes essential for microbial survival. Peptide deformylase (PDF), a metalloprotease in bacteria, has been identified as a promising target for novel antibacterial agents based on this scaffold. nih.gov In the context of tuberculosis, Mycobacterium tuberculosis Polyketide Synthase 13 (Mtb Pks13) has been explored as a target, with in silico screening showing significant binding energies for benzofuran-1,3,4-oxadiazole derivatives. nih.gov Other targets include Pteridine Reductase 1, relevant for diseases like Leishmaniasis, and Sortase A in Gram-positive bacteria. researchgate.netnih.gov
Other Therapeutic Targets: The versatility of the 1,3,4-oxadiazole ring is highlighted by the range of other predicted targets. These include Glycogen synthase kinase-3beta (GSK-3β), implicated in Alzheimer's disease, and peroxisome proliferator-activated alpha (PPARα) receptors, which are targets for treating hyperlipidemia. sid.irnih.gov
The table below summarizes the findings from various computational studies aimed at identifying pharmacological targets for compounds containing the 1,3,4-oxadiazole moiety.
| Predicted Target Protein | Therapeutic Area | Computational Method | Key Findings |
| Peptide Deformylase (PDF) | Antibacterial | Molecular Docking, QSAR | 1,3,4-oxadiazole derivatives show potential as PDF inhibitors. nih.gov |
| Pteridine Reductase 1 | Antiprotozoal (Leishmaniasis) | Molecular Docking, ADMET Studies | Designed 1,3,4-oxadiazole derivatives showed favorable binding interactions. researchgate.net |
| VEGFR2 / EGFR | Anticancer | Molecular Docking, DFT, MD Simulation | Substituted oxadiazoles (B1248032) exhibited more selectivity towards VEGFR2 over EGFR. mdpi.comrsc.org |
| Topoisomerase I | Anticancer | Molecular Docking | Benzimidazole-1,3,4-oxadiazole derivatives identified as potential Topo I poisons. tandfonline.com |
| B-cell lymphoma 2 (BCL-2) | Anticancer | Molecular Docking, ADMET Analysis | 1,3,4-oxadiazoles show potential as BCL-2 inhibitors based on favorable binding modes. researchgate.netasianpubs.org |
| Glycogen synthase kinase-3beta (GSK-3β) | Alzheimer's Disease | Drug Design, X-ray Crystallography | A novel series of oxadiazole derivatives showed highly selective and potent GSK-3β inhibitory activity. nih.gov |
| Cyclooxygenase (COX-1/COX-2) | Anti-inflammatory, Anticancer | Molecular Docking, DFT | Schiff base hybrids containing the 1,3,4-oxadiazole ring inhibited both COX isoenzymes. mdpi.com |
| Mtb Polyketide Synthase 13 (Pks13) | Antitubercular | Molecular Docking, MD Simulation | Benzofuran-1,3,4-oxadiazole scaffolds showed excellent binding energies against the Mtb Pks13 enzyme. nih.gov |
Structure-Activity Relationship (SAR) from Computational Insights
Structure-Activity Relationship (SAR) studies, particularly those enhanced by computational methods like Quantitative Structure-Activity Relationship (QSAR), are crucial for optimizing lead compounds. These studies systematically alter the chemical structure of a molecule to understand how specific functional groups and structural features influence its biological activity. For the 1,3,4-oxadiazole class of compounds, computational SAR provides a rational basis for designing more potent and selective derivatives.
2D and 3D-QSAR models are developed to correlate the physicochemical properties or spatial fields of a series of molecules with their biological activities. nih.govresearchgate.net These models generate mathematical equations that can predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts.
Key insights from computational SAR studies on 1,3,4-oxadiazole derivatives include:
Influence of Substituents: The nature and position of substituents on the rings attached to the 1,3,4-oxadiazole core profoundly impact activity. For instance, in a study of derivatives targeting VEGFR2, it was found that compounds with a meta-substitution on a phenyl ring were more potent than those with para-substitution. mdpi.com Another QSAR study on antifungal 2,5-disubstituted 1,3,4-oxadiazoles indicated that thermodynamic descriptors like Molar refractivity play an important role in the activity. ijrpc.com
Role of Molecular Descriptors: QSAR analyses have identified several molecular descriptors that are critical for the biological activity of 1,3,4-oxadiazole derivatives. In a study of oxadiazole-ligated pyrrole (B145914) derivatives as anti-tubercular agents, descriptors such as the number of rotatable bonds and specific atom-type counts (e.g., oxygen atoms) were found to be influential. nih.gov For antioxidant activity, QSAR models revealed that the sum of e-state descriptors for potential hydrogen bonds and the topological radius are crucial influencing factors. semanticscholar.org
Electronic and Steric Effects: The distribution of electrostatic, steric, and hydrophobic fields around the molecule, as mapped in 3D-QSAR studies, is a key determinant of binding affinity. For 1,2,4-oxadiazole (B8745197) derivatives acting as S1P1 agonists, QSAR models showed that electronic and polarization effects were governing features during receptor interaction. tsijournals.com In another 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors, the model provided insights into the structural requirements for antibacterial activity. nih.gov
Pharmacophore Modeling: By analyzing the SAR of a series of active compounds, computational methods can generate a pharmacophore model. This model represents the essential 3D arrangement of functional groups required for binding to a specific target. This approach was used to design novel 1,3,4-oxadiazole derivatives as potent GSK-3β inhibitors. nih.gov
The following table summarizes key findings from computational SAR and QSAR studies on the 1,3,4-oxadiazole scaffold.
| Therapeutic Target/Activity | Computational Method | Key SAR/QSAR Insights |
| VEGFR2 / EGFR | Molecular Docking | The substitution pattern on attached phenyl rings is critical; meta-substitution was found to be more potent than para-substitution. mdpi.com |
| Antifungal Activity | QSAR | Thermodynamic descriptors (Molar refractivity) and principal moment of inertia play an important role in antifungal activity. ijrpc.com |
| Antitubercular (Enoyl-ACP Reductase) | 2D-QSAR, 3D-QSAR | The presence of an oxygen group at a specific position was identified as highly influential for inhibitory activity. nih.gov |
| S1P1 Agonism | 2D-QSAR | Moran autocorrelation descriptors (related to van der Waals volumes, masses, and polarizabilities) and electronic properties were key to agonist action. tsijournals.com |
| Antioxidant Activity | QSAR, DFT | Descriptors related to hydrogen bonding potential (SHBint9) and molecular size (topoRadius) were found to be the most crucial. semanticscholar.org |
| Polo-like kinase 1 (plk1) Inhibition | QSAR | Substitution of electron-withdrawing groups on the phenyl ring improved inhibitory activity. jmchemsci.com |
These computational insights are invaluable for the rational design of new this compound derivatives, enabling the fine-tuning of their structures to achieve enhanced potency and selectivity for a desired pharmacological target.
Advanced Analytical Techniques for Characterization of 2 Methyl 1,3,4 Oxadiazole Derivatives
Spectroscopic Methods
Spectroscopic techniques are fundamental in the analysis of 2-Methyl-1,3,4-oxadiazole derivatives, each providing unique information about the molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In ¹H-NMR spectra of this compound derivatives, the methyl group protons typically appear as a singlet in a specific region of the spectrum. For instance, in one study, the methyl protons of a derivative were observed at approximately 2.06 ppm. acs.org The chemical shifts of protons in the aromatic regions can vary widely, generally between 6.87 and 8.26 ppm, depending on the nature and position of the substituents on the phenyl ring. acs.org
¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the methyl group in this compound derivatives typically resonates at around 21.59 ppm. researchgate.net The carbon atoms of the oxadiazole ring itself have characteristic chemical shifts, with C2 and C5 appearing in the range of 163.26–167.55 ppm. mdpi.com Aromatic carbons show signals in the range of 102.98–164.63 ppm. mdpi.com
| Nucleus | Position/Group | Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|---|
| ¹H-NMR | Methyl (CH₃) | ~2.06 - 2.32 | acs.orgrsc.org |
| Aromatic (Ar-H) | ~6.87 - 8.26 | acs.org | |
| Oxadiazole Ring Proton | Varies with substitution | ||
| ¹³C-NMR | Methyl (CH₃) | ~21.1 - 21.59 | researchgate.netrsc.org |
| Oxadiazole Ring (C2/C5) | ~163.26 - 167.55 | mdpi.com | |
| Aromatic (Ar-C) | ~102.98 - 164.63 | mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectra exhibit characteristic absorption bands that confirm the presence of the oxadiazole ring and its substituents.
Key vibrational frequencies include the C=N stretching of the oxadiazole ring, which is typically observed in the region of 1602-1653 cm⁻¹. acs.orgajchem-a.com The C-O-C stretching vibration of the heterocyclic ring is another important diagnostic peak, appearing around 1076-1278 cm⁻¹. ajchem-a.com Additionally, the N-O stretching vibration can be found in the range of 868-1519 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are usually located between 3000 and 3100 cm⁻¹. ajchem-a.com
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range | Reference |
|---|---|---|---|
| C=N (Oxadiazole ring) | Stretching | 1602 - 1653 | acs.orgajchem-a.com |
| C-O-C (Oxadiazole ring) | Stretching | 1076 - 1278 | ajchem-a.com |
| N-O (Oxadiazole ring) | Stretching | 868 - 1519 | mdpi.com |
| Aromatic C-H | Stretching | 3000 - 3100 | ajchem-a.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, which contain conjugated systems, UV-Vis spectra are used to determine the wavelength of maximum absorption (λ_max). These absorptions are typically due to π → π* and n → π* transitions.
Studies have shown that the λ_max for 1,3,4-oxadiazole (B1194373) derivatives can vary depending on the substituents attached to the heterocyclic ring. For example, a series of synthesized 1,3,4-oxadiazole derivatives exhibited absorption maxima in the range of 283 to 303 nm. researchgate.net The position of λ_max can be influenced by the extent of conjugation and the electronic nature of the substituents.
| Derivative Type | Solvent | λ_max (nm) | Reference |
|---|---|---|---|
| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Methanol | 286 | mdpi.com |
| Pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazoles | Not Specified | 283 - 303 | researchgate.net |
| 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles | Dichloromethane | 294 | mdpi.com |
Mass Spectrometry (MS, HRMS, LCMS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. mdpi.commdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) is often used for the separation and identification of these compounds in complex mixtures. rrpharmacology.ru
The fragmentation patterns observed in the mass spectra can provide valuable structural information. For instance, in a study of 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, key daughter ions at m/z 117, 131, and 181 were identified, which are characteristic of the compound's structure. rrpharmacology.ru HRMS analysis of various derivatives consistently shows a close match between the calculated and found molecular ion masses, typically within a very small margin of error. mdpi.commdpi.com
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 2-Pentadecyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | C₂₃H₃₅N₃O₃ | 402.2757 | 402.2755 | mdpi.com |
| 2,5-Bis(bromomethyl)-1,3,4-oxadiazole | C₄H₄Br₂N₂O | 256.8748 | 256.8756 | mdpi.com |
| 2,5-Bis(2-bromoethyl)-1,3,4-oxadiazole | C₆H₈Br₂N₂O | 284.9061 | 284.9064 | mdpi.com |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a purified compound. For novel this compound derivatives, elemental analysis serves as a crucial confirmation of their proposed molecular formula, complementing the data obtained from mass spectrometry.
The results are generally presented as the percentage composition of each element. The experimentally found values are compared with the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and correctness of the assigned structure. acs.org
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide | C₂₀H₁₇N₅O₄S₂ | C | 52.74 | 52.73 | acs.org |
| H | 3.76 | 3.77 | |||
| N | 15.38 | 15.37 |
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.
For 1,3,4-oxadiazole derivatives that can be crystallized, X-ray diffraction studies have confirmed their planar or near-planar structures, which facilitates π-conjugation. researchgate.net For example, the crystal structure of a 2,5-diaryl-1,3,4-oxadiazole derivative was found to be monoclinic, with all aromatic rings being approximately coplanar. researchgate.net Such studies also reveal details about crystal packing and the presence of intermolecular hydrogen bonds, which can influence the physical properties of the material. ijrpr.com
| Parameter | Value | Reference |
|---|---|---|
| Compound | 2,5-bis-[5-(4-diphenylaminophenylethynyl)thiophen-2-yl]- rsc.orgsigmaaldrich.comresearchgate.netoxadiazole | researchgate.net |
| Crystal System | Monoclinic | |
| Space Group | Data not specified in abstract | |
| Key Structural Feature | Excellent coplanarity of the structure |
Future Directions and Emerging Research Areas
Development of Novel 2-Methyl-1,3,4-oxadiazole Hybrid Molecules
A prominent strategy in modern drug discovery is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, dual or multiple modes of action, and improved pharmacokinetic profiles. The 1,3,4-oxadiazole (B1194373) ring, including its 2-methyl substituted variant, is an ideal candidate for this approach due to its chemical stability and its role as a bioisostere for amide and ester groups. nih.gov
Researchers are actively developing hybrid molecules that combine the 1,3,4-oxadiazole moiety with other biologically active heterocyclic systems. This approach aims to create synergistic effects or to target multiple pathways involved in complex diseases. For instance, the anti-HIV drug Raltegravir contains a 1,3,4-oxadiazole moiety linked to other functional groups, demonstrating the success of this strategy. mdpi.com The introduction of new substituents and the formation of hybrid materials with other bioactive molecules can influence solubility, thereby increasing bioavailability and therapeutic effectiveness. mdpi.com
Recent research has yielded several promising classes of 1,3,4-oxadiazole hybrids, showcasing the versatility of this scaffold.
| Hybrid Scaffold | Target/Application | Key Findings |
|---|---|---|
| Thiazolidinedione-1,3,4-oxadiazole | Antidiabetic | Hybrid molecules showed potent inhibition of α-amylase and α-glucosidase enzymes, suggesting a potential new class of antidiabetic agents. |
| Pyrimidine-1,3,4-oxadiazole | Antimycobacterial | These hybrids were effective against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, indicating a novel mechanism of action. |
| 1,3,4-Oxadiazole-Quinoxaline | Anticancer | A library of these hybrids demonstrated significant cytotoxic activity against several cancer cell lines, including breast cancer, by inducing apoptosis. |
| 1,3,4-Oxadiazole-Nicotinamide | Quorum Sensing Inhibition | Hybrids were designed as mimics of N-acylated L-homoserine lactones (AHLs) and showed significant reduction in virulence factor production and biofilm formation in Pseudomonas aeruginosa. |
Exploration of Multifunctional this compound Derivatives
There is a growing interest in developing single chemical entities that can modulate multiple biological targets simultaneously. Such multifunctional compounds are particularly valuable for treating complex diseases like cancer, neurodegenerative disorders, and infectious diseases, which often involve multiple pathological pathways. The 1,3,4-oxadiazole nucleus is a privileged scaffold for designing such agents due to its association with an exceptionally broad range of biological activities. mdpi.comopenmedicinalchemistryjournal.comjchemrev.com
Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, antioxidant, anticancer, and antiviral activities. mdpi.comnih.gov Current research focuses on strategically designing molecules where different substituents on the oxadiazole ring are optimized to elicit multiple desired effects. For example, a single derivative might be engineered to possess both anti-inflammatory and analgesic properties, or combined anticancer and antimicrobial activities.
| Derivative Class | Combined Biological Activities | Research Findings |
|---|---|---|
| Aniline-containing 1,3,4-oxadiazoles | Antibacterial & Anti-inflammatory | A series of aniline (B41778) derivatives showed good activity against both bacterial strains and in anti-inflammatory assays. mdpi.com |
| 2,5-Disubstituted 1,3,4-oxadiazoles | Antibacterial, Antifungal & Antioxidant | Certain synthesized compounds displayed significant activity against Gram-positive and Gram-negative bacteria, as well as notable antifungal and free-radical scavenging capabilities. nih.gov |
| Flurbiprofen-containing 1,3,4-oxadiazoles | Antioxidant & Anti-inflammatory | Derivatives incorporating a flurbiprofen (B1673479) moiety showed promising dual activity, effectively scavenging free radicals and inhibiting inflammatory markers like COX-2. nih.gov |
Application in Nanotechnology and Drug Delivery Systems
The integration of 1,3,4-oxadiazole derivatives with nanotechnology represents a promising frontier for enhancing their therapeutic potential. The development of specialized delivery systems, such as organic nanoparticles (ONPs), can help overcome challenges like poor solubility and lack of target specificity, thereby improving treatment efficacy and reducing side effects. openmedicinalchemistryjournal.com
Recent studies have demonstrated the feasibility of fabricating nanoparticles from 2,5-disubstituted-1,3,4-oxadiazole derivatives using methods like re-precipitation. researchgate.net These organic nanoparticles, with sizes in the range of 150-200 nm, offer a platform for targeted drug delivery. researchgate.net By encapsulating potent oxadiazole-based drugs within nanocarriers or by forming the nanoparticles from the drug itself, it is possible to control the release and enhance the delivery of the active agent to specific sites, such as tumor tissues. openmedicinalchemistryjournal.com
Furthermore, the inherent optical properties of some oxadiazole compounds make them suitable for applications in bio-imaging and diagnostics. The 1,3,4-oxadiazole ring can be incorporated into fluorophores, which are compounds that re-emit light upon excitation and are used as markers or tags in biological systems. researchgate.netwikipedia.org This opens up possibilities for creating theranostic agents—materials that combine therapeutic action with diagnostic imaging capabilities.
Advancements in Green and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically important molecules, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of 1,3,4-oxadiazole derivatives has benefited significantly from these advancements, with several eco-friendly methods emerging as powerful alternatives to conventional protocols. openmedicinalchemistryjournal.com
Traditional methods for synthesizing the 1,3,4-oxadiazole ring often require harsh dehydrating agents like phosphorus oxychloride or thionyl chloride and long reaction times. nih.gov Green chemistry approaches utilize alternative energy sources and catalysts to streamline these processes.
| Green Synthesis Method | Description | Advantages Over Conventional Methods |
|---|---|---|
| Microwave Irradiation | Uses microwave energy to rapidly heat the reaction mixture, accelerating the cyclization of acyl hydrazones or diacylhydrazines. | Drastically reduced reaction times (minutes vs. hours), higher product yields, and often solvent-free conditions. |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which enhances mass transfer and reaction rates. | Improved yields, shorter reaction times, and milder reaction conditions compared to conventional heating. |
| Mechanochemical Synthesis | Involves grinding solid reactants together, often in the absence of a solvent, to initiate a chemical reaction. | Environmentally benign as it avoids bulk solvents, offers high yields in short timeframes, and simplifies product isolation. |
| Visible Light Photocatalysis | Uses a photocatalyst (e.g., Eosin Y) and visible light to drive oxidative cyclization reactions under mild conditions. jchemrev.com | Avoids harsh oxidants, operates at ambient temperature, and uses a renewable energy source. |
These sustainable methods not only make the synthesis of this compound and its derivatives more environmentally friendly but also more efficient and scalable for pharmaceutical production.
Deep Learning and AI in this compound Drug Discovery
Virtual Screening: Machine learning models can screen vast virtual libraries of potential 1,3,4-oxadiazole derivatives to predict their binding affinity to specific biological targets, such as enzymes or receptors. researchgate.netmdpi.com This significantly narrows down the number of compounds that need to be synthesized and tested in the lab.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch with desired pharmacological properties. youtube.com By learning from existing chemical data, these models can propose novel this compound structures that are optimized for high potency and selectivity.
QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning, establish correlations between the chemical structure of oxadiazole derivatives and their biological activity. researchgate.net AI can also predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov
Computational Chemistry Integration: AI is often used in conjunction with computational chemistry methods like Density Functional Theory (DFT) and molecular dynamics simulations. DFT helps in understanding the electronic structure and reactivity of oxadiazole compounds, while molecular docking and simulations predict how they interact with protein targets at an atomic level. nih.govnih.gov This synergy provides a detailed understanding that guides the rational design of more effective drugs.
By leveraging AI, researchers can navigate the vast chemical space of this compound derivatives more efficiently, reducing the time and cost associated with bringing new medicines to the clinic.
Q & A
Q. What are the established synthetic routes for 2-methyl-1,3,4-oxadiazole, and how do reaction conditions influence yield and purity?
The most common synthesis involves cyclization of acetylhydrazine with trialkyl orthoformates (e.g., triethyl or trimethyl orthoformate). Key factors include reagent stoichiometry, solvent choice (e.g., DMSO for reflux), and reaction time. For instance, refluxing acetylhydrazine with triethyl orthoformate in DMSO for 18 hours achieves a 65% yield after crystallization . Prolonged reaction times may reduce purity due to side reactions, necessitating careful monitoring via TLC or HPLC.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?
- 1H/13C-NMR : Confirms substituent positions and purity. For example, aromatic protons in 2-(4-chlorophenyl)-5-methyl derivatives appear at δ 7.44–8.05 ppm .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. A study of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine revealed a 3D network via N–H⋯N interactions .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for novel derivatives .
Advanced Research Questions
Q. How can researchers design this compound derivatives to enhance specific biological activities such as anticancer or antimicrobial effects?
- Structural modifications : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the 5-position improves anticancer potency. For example, 2-(phenoxymethyl)-5-phenyl derivatives showed EC50 < 10 nM against breast cancer cells .
- Hybrid compounds : Combining oxadiazole with adamantane or pyridinium moieties enhances antimicrobial activity via membrane disruption .
- Structure-Activity Relationship (SAR) : Systematic substitution at the 2- and 5-positions, followed by in vitro screening, identifies lead compounds .
Q. What computational strategies are employed to predict the electronic and optical properties of this compound derivatives?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess charge-transfer potential. Derivatives with 4-methoxyphenyl substituents exhibit narrow bandgaps (~3.8 eV), suitable for optoelectronic applications .
- TD-DFT : Models UV-Vis absorption spectra, correlating with experimental data for dye-sensitized solar cells (DSSCs) .
Q. How should conflicting data in biological activity assays of structurally similar oxadiazole derivatives be systematically analyzed?
- Metabolic stability assays : Compare in vitro LM (liver microsome) stability to explain discrepancies between in vitro and in vivo results. For instance, this compound showed poor antiviral activity due to rapid oxidative metabolism .
- Dose-response curves : Evaluate EC50 shifts under varying conditions (e.g., serum concentration) to identify assay-specific artifacts .
- Crystallographic validation : Confirm active conformations via X-ray structures, as non-planar oxadiazole rings may reduce binding affinity .
Q. What safety protocols are essential when handling reactive this compound intermediates in synthetic chemistry?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., DMSO reaction mixtures) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and flame-resistant lab coats, as some derivatives are flammable (e.g., P210 hazard code) .
- Storage : Keep reagents in airtight containers away from ignition sources (≥23°C) to prevent decomposition .
Interdisciplinary Applications
Q. How is this compound utilized in material science, particularly in optoelectronics?
Derivatives with extended π-conjugation (e.g., 2-(4-biphenylyl)-5-phenyl) exhibit high orbital energy (HOMO: 6.2 eV, LUMO: 2.4 eV), making them candidates for organic light-emitting diodes (OLEDs) . Computational modeling (DFT/TD-DFT) guides the design of low-bandgap materials for photovoltaic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
